2-クロロ-4-ニトロピリジン

概要

説明

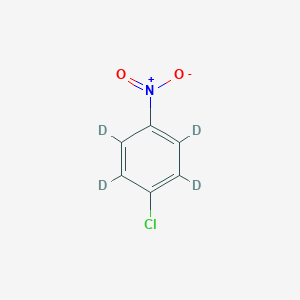

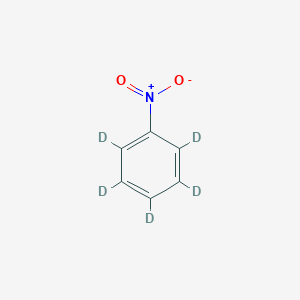

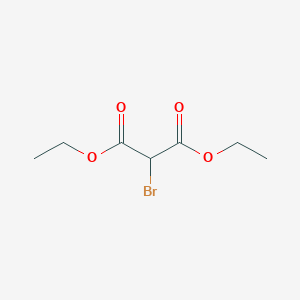

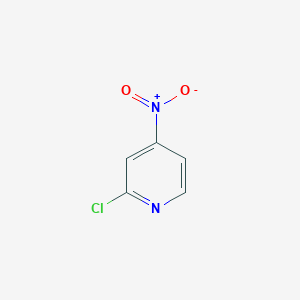

2-Chloro-4-nitropyridine (2CN4NP) is an important organic compound used in many scientific research applications. It is a versatile compound in terms of its chemical, physical, and biological properties. 2CN4NP is a colorless, crystalline solid with a molecular weight of 158.56 g/mol. It is soluble in a variety of solvents, such as water, ethanol, and methanol. 2CN4NP is a useful reagent for the synthesis of other organic compounds and is used in a variety of chemical and biological applications.

科学的研究の応用

有機合成

2-クロロ-4-ニトロピリジンは、有機合成の出発物質として使用されます . さまざまな他の化合物を合成するために使用でき、それらはさらに反応に使用することができます。

医薬品

医薬品業界では、2-クロロ-4-ニトロピリジンは、さまざまな薬剤の合成における中間体として使用できます . ニトロ基はアミノ基に還元でき、その後、より複雑な構造を構築するために使用できます。

農薬

2-クロロ-4-ニトロピリジンは、農薬の合成にも使用できます . 塩素原子は他の基に置き換えることができ、異なる特性を持つ化合物を生成することができます。

染料と顔料

2-クロロ-4-ニトロピリジン中のニトロ基は、アミノ基に還元でき、その後、他の化合物と反応して染料や顔料を形成できます .

2-クロロ-4-エトキシピリジンの合成

2-クロロ-4-ニトロピリジンは、2-クロロ-4-エトキシピリジンの合成に使用できます . この化合物は、その後、さらに反応に使用できます。

4-チオフェノキシピリジンの合成

4-チオフェノキシピリジンは、2-クロロ-4-ニトロピリジンから合成できます . これらの化合物は興味深い特性を持ち、さまざまな用途で使用できます。

脱ニトロ化によるフルオロ、ヒドロキシ、およびメトキシピリジンの生成

2-クロロ-4-ニトロピリジンは、フルオロ、ヒドロキシ、およびメトキシピリジンを生成するテトラブチルアンモニウム塩による脱ニトロ化に使用できます . これらの化合物は、その後、さらに反応に使用できます。

研究用のみ (RUO)

2-クロロ-4-ニトロピリジンは、多くの場合、研究環境で使用されます . さまざまな化学反応を研究し、新しい合成方法を開発するために使用できます。

Safety and Hazards

2-Chloro-4-nitropyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .

将来の方向性

2-Chloro-4-nitropyridine has potential applications in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . Its use in the synthesis of 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines, as well as in a tetrabutylammonium salt denitration leading to fluoro-, hydroxy-, and methoxypyridines, suggests potential future directions for research and development .

作用機序

Target of Action

Nitropyridines, a class of compounds to which 2-chloro-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .

Mode of Action

The mode of action of 2-Chloro-4-nitropyridine involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

It’s known that nitropyridines can be synthesized from 4-aminopyridine, and from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction . This suggests that 2-Chloro-4-nitropyridine may interact with similar biochemical pathways.

Pharmacokinetics

It’s known that the compound is a crystalline solid that can appear as colorless or light yellow crystals . It has a relatively low solubility in solvents and is relatively unstable, especially under high temperatures or in the presence of fire or sunlight . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given its structural similarity to other nitropyridines, it’s plausible that it may have similar effects, such as causing changes in cellular redox states or interacting with dna .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-nitropyridine. For instance, its instability under high temperatures or in the presence of fire or sunlight suggests that it may degrade or react under these conditions . Furthermore, its low solubility in solvents suggests that its action may be influenced by the solvent environment .

生化学分析

Cellular Effects

It’s unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on any long-term effects on cellular function observed in in vitro or in vivo studies is also lacking .

Metabolic Pathways

It’s unclear which enzymes or cofactors it interacts with, and how it affects metabolic flux or metabolite levels .

Transport and Distribution

It’s unclear which transporters or binding proteins it interacts with, and how it affects its localization or accumulation .

Subcellular Localization

It’s unclear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

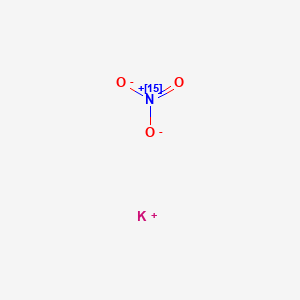

IUPAC Name |

2-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEPVGBDUYKPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352743 | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23056-36-2 | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical synthetic route for 2-Chloro-4-nitropyridine?

A1: 2-Chloro-4-nitropyridine can be synthesized from 2-chloropyridine. The process involves oxidation of 2-chloropyridine to form 2-chloropyridine N-oxide, followed by nitration to yield 2-Chloro-4-nitropyridine N-oxide. A final reduction step generates the desired 2-Chloro-4-nitropyridine. This method has been reported to achieve a 75% overall yield. []

Q2: Is there any structural information available for 2-Chloro-4-nitropyridine?

A2: Yes, 2-Chloro-4-nitropyridine (systematic name: 2-chloro-4-nitropyridin-1-ium-1-olate) has been characterized using X-ray crystallography. The nitro group exhibits near planarity with the aromatic ring, with a slight twist angle of 6.48° observed. []

Q3: Have any studies investigated the vibrational and electronic properties of 2-Chloro-4-nitropyridine?

A3: Yes, researchers have used both experimental and theoretical approaches to study the vibrational, electronic, and NMR properties of 2-Chloro-4-nitropyridine. Density functional theory (DFT) calculations employing the B3LYP functional with the 6-311++G (d,p) basis set were performed and compared to experimental spectroscopic data. []

Q4: Has 2-Chloro-4-nitropyridine been used as a starting material for synthesizing other compounds?

A4: Yes, 2-Chloro-4-nitropyridine serves as a versatile building block in organic synthesis. For instance, it has been used to prepare 4-Alkoxy-1-hydroxypyridine-2-thiones. Reacting 2-chloro-4-nitropyridine N-oxide with n-heptanolate anion in DMSO yields 2-chloro-4-heptyloxypyridine-N-oxide. This intermediate undergoes further reactions, including treatment with AcSNa followed by deacetylation with MeONa, to ultimately afford the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. []

Q5: Are there any known applications of 2-Chloro-4-nitropyridine in medicinal chemistry?

A5: While not a drug itself, 2-Chloro-4-nitropyridine acts as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a role in synthesizing analogs of Anpirtoline, a non-opioid analgesic. Specifically, it is employed in the preparation of 2-chloro-4-(piperidin-4-ylsulfanyl)pyridine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。